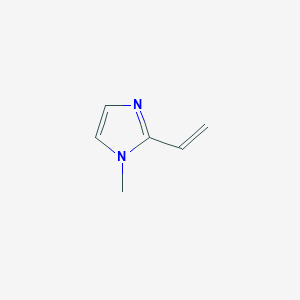
3-Isopropoxytetrahydrothiophene 1,1-dioxide
Vue d'ensemble
Description
3-Isopropoxytetrahydrothiophene 1,1-dioxide, also known as IPTHO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. IPTHO is a heterocyclic compound that contains both sulfur and oxygen atoms in its ring structure. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
3-Isopropoxytetrahydrothiophene 1,1-dioxide and related compounds have been studied for their structural, vibrational, and electronic properties. Spectroscopic techniques like FTIR and FT-Raman, along with theoretical quantum chemical methods, have been used to analyze these compounds. These studies focus on optimizing the geometry of the compounds and understanding their electronic properties through molecular electrostatic potential surfaces, total electron density distribution, and frontier molecular orbital analyses (Arjunan et al., 2015).
Reactivity and Chemical Transformations
Research has been conducted on the reactivity and transformations of 3-Isopropoxytetrahydrothiophene 1,1-dioxide derivatives. This includes studies on their reactions with sulfur and nitrogen nucleophiles, leading to the formation of various chemical compounds like vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. These reactions often involve the extrusion of sulfur dioxide (Hofsløkken & Skattebol, 1999).
Molecular Complexes and Catalysis
Studies have explored the formation of molecular complexes involving derivatives of 3-Isopropoxytetrahydrothiophene 1,1-dioxide. For example, the molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine has been found to be highly reactive, capable of undergoing various chemical transformations (Efremova et al., 2004).
Photochemical and Electrochemical Studies
The photocatalytic and electrochemical behaviors of derivatives of 3-Isopropoxytetrahydrothiophene 1,1-dioxide have been studied. For example, research on the photocatalytic degradation of environmental pollutants using titanium dioxide particles highlights the potential for these compounds in environmental applications (Zúñiga-Benítez et al., 2016).
Molecular Association and Structural Analysis
Research has also focused on the molecular association and structural analysis of 3-Isopropoxytetrahydrothiophene 1,1-dioxide derivatives. For instance, studies on 2,3-Dihydro-3-hydroxybenzisothiazole 1,1-dioxides have revealed interesting molecular associations through hydrogen bonding, leading to the formation of novel bicyclic dimers (Rajeev et al., 1998).
Applications in Superresolution Microscopy
Derivatives of 3-Isopropoxytetrahydrothiophene 1,1-dioxide have found applications in superresolution microscopy. For example, fluorescent photoswitchable diarylethenes, which include derivatives of thiophene dioxides, have been developed for use as biomarkers in optical nanoscopy, demonstrating their potential in advanced imaging techniques (Roubinet et al., 2017).
Propriétés
IUPAC Name |
3-propan-2-yloxythiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(2)10-7-3-4-11(8,9)5-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPMOSSOTPVGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294086 | |
| Record name | 3-isopropoxytetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxytetrahydrothiophene 1,1-dioxide | |
CAS RN |
17200-23-6 | |
| Record name | NSC94071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-isopropoxytetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048434.png)

![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)




![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)





